An In-depth Technical Guide to Benzyl 5-bromopentanoate: Structure, Synthesis, and Application in Drug Development
An In-depth Technical Guide to Benzyl 5-bromopentanoate: Structure, Synthesis, and Application in Drug Development
This guide provides a comprehensive technical overview of benzyl 5-bromopentanoate, a bifunctional organic compound of significant interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its core characteristics, provide a detailed and validated synthetic protocol, and explore its strategic application as a key intermediate in the synthesis of complex pharmaceutical agents.
Core Concepts: Structure and Nomenclature
Benzyl 5-bromopentanoate is a chemical entity that combines two highly useful functional groups within a single molecule: a benzyl ester and a primary alkyl bromide. This dual reactivity makes it a versatile building block for introducing a protected carboxylic acid and a five-carbon electrophilic chain in a single synthetic step.
The structure consists of a pentanoic acid backbone where the carboxylic acid proton is replaced by a benzyl group (-CH₂C₆H₅), and the hydrogen at the C5 position is substituted with a bromine atom.
IUPAC Name: benzyl 5-bromopentanoate[1]
Chemical Structure:
Caption: 2D Structure of Benzyl 5-bromopentanoate
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| IUPAC Name | benzyl 5-bromopentanoate | |
| CAS Number | 60343-28-4 | [2] |
| Molecular Formula | C₁₂H₁₅BrO₂ | [2] |
| Molecular Weight | 271.15 g/mol | [2] |
| Boiling Point | Data not available. (For comparison, Ethyl 5-bromovalerate: 104-109 °C at 12 mmHg) | [3] |
| Density | Data not available. (For comparison, Ethyl 5-bromovalerate: 1.321 g/mL at 25 °C) | [3] |
| SMILES | C1=CC=C(C=C1)COC(=O)CCCCBr | |
| InChIKey | NFIVNRVBVQXAAY-UHFFFAOYSA-N |
Synthesis Protocol: Acid-Catalyzed Esterification
The most direct and industrially scalable method for preparing benzyl 5-bromopentanoate is through the Fischer-Speier esterification of 5-bromopentanoic acid with benzyl alcohol. This acid-catalyzed condensation is a reversible reaction, and therefore, experimental conditions must be chosen to drive the equilibrium toward the product.
Mechanistic Rationale
The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (typically H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[4] The nucleophilic oxygen of benzyl alcohol then attacks this activated carbon. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product. To ensure a high yield, the water by-product must be removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Benzyl 5-bromopentanoate.
Detailed Step-by-Step Methodology
Materials:
-
5-bromopentanoic acid
-
Benzyl alcohol (reagent grade)
-
Toluene (dried)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
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Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopentanoic acid (e.g., 18.1 g, 0.1 mol), benzyl alcohol (13.0 g, 0.12 mol, 1.2 equivalents), and 100 mL of toluene.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL, ~0.005 mol, 0.05 equivalents).
-
Reflux: Equip the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to a steady reflux using a heating mantle.
-
Monitoring: The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water azeotropically distills from the mixture (approximately 1.8 mL of water for a 0.1 mol scale).
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the toluene solution to a 500 mL separatory funnel.
-
Neutralization: Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (Caution: CO₂ evolution), and finally with 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and remove the toluene solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by vacuum distillation to yield benzyl 5-bromopentanoate as a clear liquid.
Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of the final product, which should be consistent with the expected structure. The purity can be assessed by GC-MS.
Application in Drug Development: Synthesis of ACE Inhibitors
Benzyl 5-bromopentanoate is an exemplary bifunctional intermediate whose utility is prominently demonstrated in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs vital for managing hypertension and heart failure.[5][6] A key example is its role as a precursor building block in the synthesis of drugs like Perindopril.
Strategic Rationale in Synthesis
In complex syntheses, such as that of Perindopril, the benzyl ester of the intermediate serves as a robust protecting group for a carboxylic acid functionality.[7][8][9] It is stable to a wide range of reaction conditions but can be selectively removed under mild conditions in the final steps of the synthesis via catalytic hydrogenation (e.g., H₂/Pd-C).[7] Simultaneously, the terminal alkyl bromide provides a reactive electrophilic site for nucleophilic substitution, allowing for the crucial C-N bond formation that builds the core of the target drug molecule.
A closely related analogue, ethyl 2-bromovalerate, is explicitly used in a patented synthesis where it is condensed with benzyl-S-alaninate to form a key intermediate for Perindopril.[10] The logic is identical: the bromo-alkanoate chain alkylates an amine, and the ester group is carried through the synthesis for later modification or deprotection.
Logical Relationship in ACE Inhibitor Synthesis
Caption: Synthetic logic for the use of Benzyl 5-bromopentanoate in drug synthesis.
This strategic use of a bifunctional reagent simplifies complex molecular assembly by installing multiple key features in a single, efficient step, thereby improving overall yield and reducing the number of synthetic operations required.
Conclusion
Benzyl 5-bromopentanoate is a highly valuable synthetic intermediate, characterized by its dual functionality as a benzyl-protected carboxylic acid and an alkylating agent. Its straightforward synthesis via Fischer esterification makes it an accessible and scalable resource. As demonstrated by its role in the synthetic strategy for ACE inhibitors like Perindopril, this compound provides a powerful tool for medicinal chemists and drug development professionals, enabling the efficient construction of complex, biologically active molecules.
References
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MDPI. Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. [Link]
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Quick Company. Process For Industrially Viable Preparation Of Perindopril. [Link]
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SciELO. Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. [Link]
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